molecular formula C20H16N2O5S B2354449 10-[(4-Methylphenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine CAS No. 866157-18-8

10-[(4-Methylphenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine

Cat. No.: B2354449
CAS No.: 866157-18-8
M. Wt: 396.42
InChI Key: DBDGVNWWGUHENK-UHFFFAOYSA-N
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Description

10-[(4-Methylphenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine is a complex organic compound with the molecular formula C20H16N2O5S It is characterized by its unique structure, which includes a dibenzo[b,f][1,4]oxazepine core substituted with a 4-methylphenylsulfonyl group and a nitro group

Preparation Methods

The synthesis of 10-[(4-Methylphenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the dibenzo[b,f][1,4]oxazepine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the nitro group: Nitration of the dibenzo[b,f][1,4]oxazepine core using a nitrating agent such as nitric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

10-[(4-Methylphenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding sulfoxides or sulfones.

Common reagents and conditions used in these reactions include hydrogen gas, metal catalysts, metal hydrides, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

10-[(4-Methylphenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 10-[(4-Methylphenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components. The sulfonyl group may also play a role in its reactivity and interactions.

Comparison with Similar Compounds

10-[(4-Methylphenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine can be compared with similar compounds such as:

    Dibenzo[b,f][1,4]oxazepine: The parent compound without the nitro and sulfonyl substitutions.

    4-Methylphenylsulfonyl derivatives: Compounds with the 4-methylphenylsulfonyl group but different core structures.

    Nitro-substituted oxazepines: Compounds with a nitro group on the oxazepine core but different substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(4-methylphenyl)sulfonyl-8-nitro-6H-benzo[b][1,4]benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5S/c1-14-6-9-17(10-7-14)28(25,26)21-13-15-12-16(22(23)24)8-11-19(15)27-20-5-3-2-4-18(20)21/h2-12H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDGVNWWGUHENK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C=CC(=C3)[N+](=O)[O-])OC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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